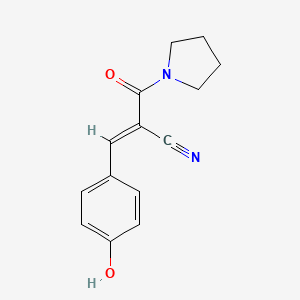

(E)-2-(4-HYDROXYPHENYL)-1-(1-PYRROLIDINYLCARBONYL)-1-ETHENYL CYANIDE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-2-(4-HYDROXYPHENYL)-1-(1-PYRROLIDINYLCARBONYL)-1-ETHENYL CYANIDE is a synthetic organic compound that features a combination of aromatic, nitrile, and pyrrolidine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-HYDROXYPHENYL)-1-(1-PYRROLIDINYLCARBONYL)-1-ETHENYL CYANIDE typically involves the following steps:

Starting Materials: The synthesis begins with 4-hydroxybenzaldehyde, pyrrolidine, and acrylonitrile.

Condensation Reaction: 4-hydroxybenzaldehyde reacts with pyrrolidine to form an intermediate Schiff base.

Knoevenagel Condensation: The Schiff base then undergoes a Knoevenagel condensation with acrylonitrile to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. Optimized reaction conditions, such as temperature, pressure, and catalyst selection, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-HYDROXYPHENYL)-1-(1-PYRROLIDINYLCARBONYL)-1-ETHENYL CYANIDE can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of 4-hydroxybenzaldehyde derivatives.

Reduction: Formation of 2-(pyrrolidine-1-carbonyl)prop-2-enamine derivatives.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology

Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

Biomolecular Interactions: Investigated for interactions with proteins and nucleic acids.

Medicine

Drug Development: Explored as a lead compound for developing new pharmaceuticals.

Therapeutic Agents: Potential use in treating diseases due to its biological activity.

Industry

Material Science: Utilized in the development of new materials with specific properties.

Chemical Manufacturing: Employed in the production of fine chemicals and specialty compounds.

Mechanism of Action

The mechanism of action of (E)-2-(4-HYDROXYPHENYL)-1-(1-PYRROLIDINYLCARBONYL)-1-ETHENYL CYANIDE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to active sites or allosteric sites, modulating the activity of the target molecule. Pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

(E)-3-(4-hydroxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enamide: Similar structure with an amide group instead of a nitrile group.

(E)-3-(4-hydroxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enol: Similar structure with an alcohol group instead of a nitrile group.

Uniqueness

(E)-2-(4-HYDROXYPHENYL)-1-(1-PYRROLIDINYLCARBONYL)-1-ETHENYL CYANIDE is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity

Biological Activity

(E)-2-(4-HYDROXYPHENYL)-1-(1-PYRROLIDINYLCARBONYL)-1-ETHENYL CYANIDE is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, antioxidant effects, and mechanisms of action.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C16H18N2O2

- Molecular Weight : 270.33 g/mol

Anticancer Effects

Recent studies have highlighted the anticancer potential of this compound. For instance, a study evaluated the sodium salt of a related compound, ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-yl)-3-(4-hydroxyphenyl) acrylate, demonstrating significant anti-cancer effects against Ehrlich ascites carcinoma (EAC) cells in vivo. The treatment resulted in reduced EAC cell volume and count, indicating a promising therapeutic effect against cancer cells .

Table 1: Summary of Anticancer Activity

Antioxidant Properties

The compound has also been investigated for its antioxidant properties. The sodium salt variant exhibited notable antioxidant effects, contributing to its overall anticancer activity by reducing oxidative stress within cancer cells .

The mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : The compound has been shown to elevate the expression of apoptotic markers such as caspase 3 while reducing levels of osteopontin, a protein associated with cancer progression .

- Docking Studies : Computational studies have indicated favorable interactions between the compound and key receptors involved in apoptosis and cancer progression, such as osteopontin and caspase 3 .

Case Studies

Several case studies have documented the effects of related compounds on various cancer types:

- EAC Cells : In a controlled study involving female mice, treatment with the sodium salt led to significant chemopreventive effects without observable adverse effects on liver and kidney tissues .

- Leukemia Cell Lines : Research on pyrrolo[1,2-a]quinoxaline derivatives demonstrated their ability to selectively target leukemia cells while sparing normal hematopoietic cells, showcasing a potential pathway for developing targeted cancer therapies .

Properties

IUPAC Name |

(E)-3-(4-hydroxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c15-10-12(14(18)16-7-1-2-8-16)9-11-3-5-13(17)6-4-11/h3-6,9,17H,1-2,7-8H2/b12-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYDGEPXWCXHQD-FMIVXFBMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C(=CC2=CC=C(C=C2)O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C(=O)/C(=C/C2=CC=C(C=C2)O)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26658080 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.